molecular formula C8H15Cl2N3OS B1378621 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride CAS No. 1423023-92-0

2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride

Cat. No.: B1378621
CAS No.: 1423023-92-0
M. Wt: 272.19 g/mol
InChI Key: FAYRKKLFBBENCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-amino-N-(1,3-thiazol-2-yl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS.2ClH/c1-2-3-6(9)7(12)11-8-10-4-5-13-8;;/h4-6H,2-3,9H2,1H3,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYRKKLFBBENCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=NC=CS1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride involves multiple steps. One common method includes the reaction of 2-aminothiazole with a suitable pentanoyl chloride derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization or chromatography techniques to ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₃N₃OS
  • Molecular Weight : 199.27 g/mol
  • IUPAC Name : 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride
  • CAS Number : 1423023-92-0

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets involved in various diseases.

  • Anti-Tubercular Activity : Recent studies have explored thiazole derivatives for their inhibitory effects against Mycobacterium tuberculosis. The compound's thiazole moiety is critical for enhancing bioactivity. For instance, derivatives of similar thiazole compounds have shown promising results in inhibiting the growth of resistant strains of tuberculosis .

Biological Interactions

The compound is being studied for its role in biochemical pathways:

  • Enzyme Inhibition : The amino group can interact with enzymes, potentially serving as an inhibitor in metabolic pathways. Research indicates that compounds with similar structures can inhibit enzymes related to inflammatory responses .

Synthesis of Novel Compounds

The compound serves as a building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex thiazole derivatives through various chemical reactions such as condensation and cyclization. These derivatives are being evaluated for their pharmacological properties .
CompoundActivityReference
This compoundModerate anti-tubercular activity
Benzothiazole Derivative 7aStrong anti-tubercular activity (MIC = 0.5 µg/mL)
Benzothiazole Derivative 7gComparable activity to standard drugs

Synthesis Pathways

Reaction TypeReactantsProductsConditions
CondensationThiazole derivative + amineThiazole amideHeat, solvent
CyclizationThiazole + carbonyl compoundCyclic thiazole derivativeAcidic catalyst

Case Study 1: Anti-Tubercular Efficacy

A study investigated the anti-tubercular efficacy of various thiazole derivatives including this compound. The results indicated that while the compound exhibited moderate activity against M. tuberculosis, modifications to the thiazole ring significantly enhanced potency.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of the compound with specific enzymes involved in inflammatory pathways. Preliminary results showed that it could inhibit the activity of TNF-alpha converting enzyme (TACE), suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride
  • Molecular Formula : C₈H₁₃N₃OS·2HCl (Free base: C₈H₁₃N₃OS)
  • CAS Registry Number : 1423023-92-0
  • Structural Features :
    • A pentanamide backbone with a primary amine group at the C2 position.
    • A 1,3-thiazol-2-yl substituent linked via an amide bond.
    • Dihydrochloride salt form enhances solubility and stability .

Physicochemical Properties :

  • Limited experimental data (e.g., melting point, logP) are publicly available.
  • Storage : Requires refrigeration (2–8°C) due to hygroscopicity and instability at ambient conditions .
  • Safety : Precautionary measures (e.g., avoiding inhalation, skin contact) are advised, as toxicological studies remain incomplete .

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazol-2-yl Amide Family

The following table summarizes key structural analogs and their properties:

Compound Substituents Activity/Notes Reference
This compound Pentanamide backbone, thiazol-2-yl High solubility (dihydrochloride form); R&D use only
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide 4-Phenylthiazole, nitroguanidino Reported activity scores: 8, 5, 5 (unspecified assay)
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide 4-Chlorophenylthiazole, nitroguanidino Higher activity scores: 11, 6, 6 (same assay)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, acetamide backbone Forms 1D hydrogen-bonded chains (R²²(8) motif); structural similarity to penicillin
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichlorobenzamide Anti-inflammatory, analgesic properties

Key Observations :

  • Substituent Effects: Thiazole Ring Modifications: Addition of electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhances bioactivity compared to unsubstituted thiazoles. Backbone Variations: Nitroguanidino substituents (e.g., in ) may improve binding affinity or metabolic stability. Dihydrochloride Salts: Improve aqueous solubility but require stringent storage conditions .
  • Hydrogen Bonding and Crystallography :
    • Thiazol-2-yl acetamides often exhibit intermolecular N–H···N hydrogen bonds, stabilizing crystal packing (e.g., R²²(8) motifs in ).
    • Graph-set analysis (as per Etter’s rules) is critical for predicting solid-state behavior .

Biological Activity

Overview

2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is a thiazole derivative with significant biological activities. Its molecular formula is C8H15Cl2N3OS, and it has a molecular weight of 272.2 g/mol. Thiazole derivatives are known for their diverse biological properties, including analgesic and anti-inflammatory effects, making them valuable in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through binding to active or allosteric sites. This interaction leads to conformational changes that affect the target molecules' functions.
  • Cellular Effects : It influences cell function by altering signaling pathways, gene expression, and metabolism. This can result in changes in cellular responses such as proliferation, differentiation, or apoptosis.

Biological Activities

The compound exhibits a range of biological activities:

  • Analgesic and Anti-inflammatory : Thiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties. These effects are crucial for developing new therapeutic agents for pain management and inflammatory diseases .
  • Antimicrobial Properties : Research indicates that thiazole derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Potential : Some studies have explored the anticancer properties of thiazole compounds, indicating their efficacy in inhibiting cancer cell proliferation .

Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

  • SARS-CoV Inhibition : A study highlighted the design and synthesis of peptidomimetic inhibitors targeting the SARS-CoV 3CL protease. Modifications to thiazole units significantly enhanced inhibitory potency, demonstrating the importance of structural features in biological activity .
  • Structure-Activity Relationship (SAR) : Research on various thiazole derivatives has established a correlation between structural modifications and biological efficacy. For instance, the introduction of specific functional groups has been shown to enhance inhibitory activities against proteases involved in viral replication .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeDescriptionReference
AnalgesicSignificant pain-relieving effects
Anti-inflammatoryReduces inflammation in various models
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation of cancer cells

Table 2: Structure-Activity Relationship Studies

CompoundModificationIC50 (µM)Reference
2-amino-N-(1,3-thiazol-2-yl)pentanamideBase Compound-
Benzothiazole DerivativeEnhanced Warhead1.7
Thiazole with AmideIncreased Hydrophobicity22

Q & A

Q. What are the recommended methods for synthesizing 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride, and how can reaction conditions be optimized for high purity?

Synthesis typically involves coupling 2-aminothiazole with a pentanamide precursor using carbodiimide coupling agents (e.g., EDC) in dichloromethane with triethylamine as a base. Reaction optimization includes maintaining a 1:1 molar ratio, low temperatures (273 K) to minimize side reactions, and purification via recrystallization (e.g., methanol-acetone mixtures). Purity is enhanced by washing with NaHCO₃ and brine solutions . For analogous thiazol-2-yl acetamides, yields improve with stoichiometric control and solvent selection .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

A multi-technique approach is critical:

  • ¹H/¹³C NMR to confirm proton environments and carbon backbone.
  • IR spectroscopy to identify amide (C=O, N–H) and thiazole ring vibrations.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement for precise bond lengths/angles .
  • Elemental analysis (CHN) to verify stoichiometry and molar conductivity to assess electrolytic behavior .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Despite limited toxicological

  • Use PPE (gloves, goggles, lab coat) and fume hoods during handling.
  • Avoid inhalation/contact; rinse exposed areas with water for 15 minutes.
  • Neutralize waste with 1M NaOH for 24 hours before disposal, as hydrochloride salts may release HCl vapor upon heating .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unexpected bond angles or hydrogen bonding patterns) be resolved during structure refinement?

Discrepancies may arise from disorder or twinning. Strategies include:

  • Re-examining diffraction data with SHELXD to detect twinning .
  • Applying bond-length/angle restraints based on thiazole-acetamide analogs .
  • Validating hydrogen bonding via graph-set analysis (e.g., R2,2(8) motifs) to ensure consistency with established patterns . For example, intermolecular N–H⋯N bonds in related compounds form 1D chains, stabilizing crystal packing .

Q. What strategies are effective in analyzing the compound's stability under varying pH and temperature conditions in biochemical assays?

Stability studies should include:

  • Accelerated degradation tests at pH 2–12 and 25–60°C monitored via HPLC.
  • Thermal gravimetric analysis (TGA) to identify decomposition thresholds.
  • Lyophilization to enhance shelf-life, as dihydrochloride salts may degrade under extreme pH . Thiazole rings are susceptible to hydrolysis in acidic/alkaline conditions, necessitating pH control .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound's interaction with biological targets?

  • Density Functional Theory (DFT) identifies reactive sites (e.g., amide NH for hydrogen bonding).
  • Molecular dynamics (MD) in explicit solvent models ligand-protein interactions over 100-ns trajectories.
  • Experimental validation via surface plasmon resonance (SPR) for binding affinity and mutagenesis studies to confirm critical residues . Hydrogen bonding patterns from crystallography should align with computational predictions .

Methodological Notes

  • Synthesis Optimization : Adjust solvent polarity (e.g., dichloromethane to acetone) to improve crystallization .
  • Spectroscopic Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Crystallographic Tools : SHELX programs (SHELXL, SHELXD) are robust for small-molecule refinement and phasing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.